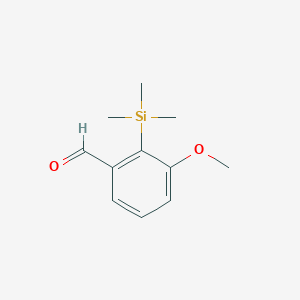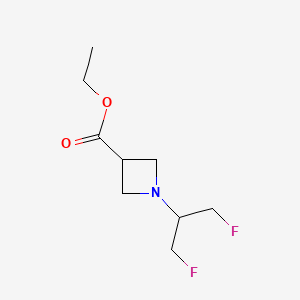
3-Methoxy-2-(trimethylsilyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-2-(trimethylsilyl)benzaldehyde is an organic compound with the molecular formula C11H16O2Si and a molecular weight of 208.33 g/mol . It is a benzaldehyde derivative where the benzene ring is substituted with a methoxy group at the third position and a trimethylsilyl group at the second position. This compound is used in various chemical reactions and research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(trimethylsilyl)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified by distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-Methoxy-2-(trimethylsilyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-2-(trimethylsilyl)benzoic acid.
Reduction: 3-Methoxy-2-(trimethylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
科学研究应用
3-Methoxy-2-(trimethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methoxy-2-(trimethylsilyl)benzaldehyde involves its reactivity as an aldehyde and the influence of the methoxy and trimethylsilyl groups on its chemical behavior. The methoxy group is an electron-donating group, which can activate the benzene ring towards electrophilic substitution reactions. The trimethylsilyl group can be easily removed under acidic or basic conditions, allowing for further functionalization of the molecule .
相似化合物的比较
Similar Compounds
3-Methoxybenzaldehyde: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
2-Methoxybenzaldehyde: The methoxy group is at a different position, affecting its reactivity and applications.
4-Methoxybenzaldehyde: Similar to 3-Methoxybenzaldehyde but with the methoxy group at the para position.
Uniqueness
3-Methoxy-2-(trimethylsilyl)benzaldehyde is unique due to the presence of both methoxy and trimethylsilyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
113337-61-4 |
|---|---|
分子式 |
C11H16O2Si |
分子量 |
208.33 g/mol |
IUPAC 名称 |
3-methoxy-2-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C11H16O2Si/c1-13-10-7-5-6-9(8-12)11(10)14(2,3)4/h5-8H,1-4H3 |
InChI 键 |
FYIUJFWUDWHCHF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1[Si](C)(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)












